molecular formula C12H18NO5P B13437009 N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid

N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid

Cat. No.: B13437009
M. Wt: 287.25 g/mol
InChI Key: VWCWNONWGCHOGN-JTQLQIEISA-N
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Description

N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid is a complex organic compound with a unique structure that includes both phenoxy and phosphonamidic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a phenoxyphosphonic dichloride with an appropriate amine under controlled conditions to form the desired phosphonamidic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid include other phosphonamidic acid derivatives and phenoxyphosphonic acid compounds .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid

InChI

InChI=1S/C12H18NO5P/c1-9(2)17-12(14)10(3)13-19(15,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,13,15,16)/t10-/m0/s1

InChI Key

VWCWNONWGCHOGN-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

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